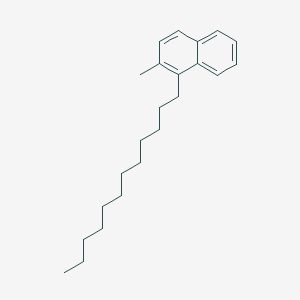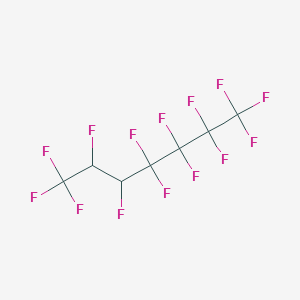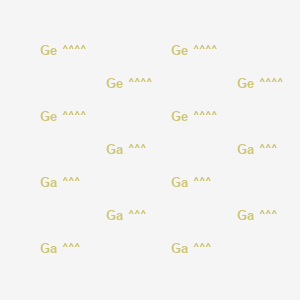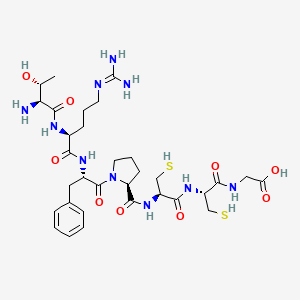
5-Dodecyne, 12-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Dodecyne, 12-nitro-: is an organic compound with the molecular formula C12H21NO2 It is a derivative of 5-Dodecyne, characterized by the presence of a nitro group at the 12th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Dodecyne, 12-nitro- typically involves the nitration of 5-Dodecyne. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: Industrial production of 5-Dodecyne, 12-nitro- may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Dodecyne, 12-nitro- can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The nitro group in 5-Dodecyne, 12-nitro- can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for the reduction of the nitro group.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of 5-Dodecyne, 12-nitro-.
Reduction: 5-Dodecyne, 12-amino-.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Dodecyne, 12-nitro- is used as a building block in organic synthesis, enabling the creation of more complex molecules through various chemical reactions.
Biology: The compound’s nitro group can be utilized in biological studies to investigate the effects of nitro-containing compounds on biological systems.
Medicine: Research into the potential therapeutic applications of 5-Dodecyne, 12-nitro- is ongoing, particularly in the development of new drugs and treatments.
Industry: In the industrial sector, 5-Dodecyne, 12-nitro- can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Dodecyne, 12-nitro- involves its interaction with molecular targets through its nitro group. The nitro group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological molecules and pathways. These interactions can result in changes in cellular processes and functions, making the compound useful in both research and therapeutic applications.
Comparación Con Compuestos Similares
5-Dodecyne: The parent compound without the nitro group.
1-Chloro-5-dodecyne: A derivative with a chloro group instead of a nitro group.
5-Dodecyne, 12-amino-: The reduced form of 5-Dodecyne, 12-nitro- with an amino group.
Uniqueness: 5-Dodecyne, 12-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The nitro group allows for specific interactions and transformations that are not possible with other functional groups, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
142810-84-2 |
|---|---|
Fórmula molecular |
C12H21NO2 |
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
12-nitrododec-5-yne |
InChI |
InChI=1S/C12H21NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-4,7-12H2,1H3 |
Clave InChI |
LSYZDDHKXSPUNS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CCCCCCC[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Bis[(trimethylsilyl)oxy]propan-1-amine](/img/structure/B12542211.png)


![1,4-Bis{[3,4-bis(decyloxy)phenyl]methyl}piperazine](/img/structure/B12542238.png)
![Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane](/img/structure/B12542246.png)
![Carbamic acid, [4-(butoxyphosphinyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12542250.png)
![Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate](/img/structure/B12542255.png)


![N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N'-pyridin-3-ylurea](/img/structure/B12542271.png)
![Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester](/img/structure/B12542294.png)
![[Carbonyldi(4,1-phenylene)]bis[(4-chlorophenyl)methanone]](/img/structure/B12542298.png)
![Stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]-](/img/structure/B12542299.png)
